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Hydroxoc-obalamin

Cat. No.: B10753939
M. Wt: 1270.4 g/mol
InChI Key: RHYVGCKRBKDRDX-RQJMMSBLSA-L
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Description

Significance of Corrinoids in Biological Systems

Corrinoids are a class of complex tetrapyrrole macromolecules, with vitamin B12 being the most famous representative. cas.cnontosight.ai These compounds are characterized by a corrin (B1236194) ring, a macrocyclic structure that chelates a central cobalt ion. patsnap.comontosight.ai While structurally similar to porphyrins (like heme), the corrin ring is more reduced and flexible. ontosight.aitandfonline.com

The biological significance of corrinoids is profound, as they function as essential cofactors for a variety of enzymes crucial for life. cas.cnnih.gov These enzymes catalyze fundamental cellular reactions, including:

DNA Synthesis and Repair: Corrinoid-dependent enzymes are vital for the synthesis of nucleotides, the building blocks of DNA. cas.cnontosight.ai

Amino Acid Metabolism: They are involved in the conversion of amino acids, such as the synthesis of methionine from homocysteine. drugbank.compatsnap.com

Fatty Acid Metabolism: The breakdown of certain fatty acids and amino acids into succinyl-CoA for energy production relies on a corrinoid cofactor. nih.govpatsnap.com

Reductive Dehalogenation: In certain bacteria, corrinoids are critical for respiration using halogenated organic compounds. cas.cnnih.gov

While many organisms across all domains of life require corrinoids, only a subset of bacteria and archaea can synthesize them de novo. tandfonline.comnih.gov This makes the production, environmental distribution, and uptake of these vital molecules a key factor in shaping microbial communities and host-microbe interactions. nih.govenergy.gov The specific type of lower ligand attached to the cobalt atom can vary, creating different corrinoids that may have distinct biological activities and efficiencies in different organisms. cas.cnnih.gov

Overview of Hydroxocobalamin's Fundamental Role as a Precursor Cobalamin

Hydroxocobalamin (B81358) functions as a storage or transport form of vitamin B12 that is converted within cells into the two biologically active coenzymes: methylcobalamin (B1676134) (MeCbl) and adenosylcobalamin (AdoCbl). wikipedia.orgdrugbank.commdpi.com This conversion is central to its biochemical importance. Once inside the cell, the hydroxyl group is removed, and the cobalt atom is reduced, allowing for the subsequent attachment of either a methyl group or a 5'-deoxyadenosyl group. mdpi.com

The two resulting coenzymes are indispensable for two critical enzymatic reactions in human metabolism:

Methylcobalamin and Methionine Synthase: In the cytoplasm, methylcobalamin is the cofactor for methionine synthase. drugbank.compatsnap.com This enzyme catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, producing methionine and tetrahydrofolate. wikipedia.orgpatsnap.com This reaction is vital for DNA methylation, protein synthesis, and recycling folate, which is essential for nucleotide synthesis. wikipedia.orgdrugbank.com

Adenosylcobalamin and Methylmalonyl-CoA Mutase: Inside the mitochondria, adenosylcobalamin acts as the cofactor for methylmalonyl-CoA mutase. wikipedia.orgpatsnap.com This enzyme facilitates a key step in the catabolism of odd-chain fatty acids and certain amino acids, converting L-methylmalonyl-CoA into succinyl-CoA. wikipedia.orgnih.gov Succinyl-CoA then enters the citric acid cycle for energy production and is also a precursor for heme synthesis. drugbank.com

Therefore, hydroxocobalamin's role as a precursor ensures the availability of the specific cofactors needed for fundamental processes in both the cytoplasm and mitochondria, linking carbohydrate, fat, and protein metabolism. wikipedia.orgdrugbank.com

Table 1: Comparison of Major Cobalamin Forms

FeatureHydroxocobalamin (OHCbl)Cyanocobalamin (B1173554) (CNCbl)Methylcobalamin (MeCbl)Adenosylcobalamin (AdoCbl)
Axial Ligand Hydroxyl (-OH)Cyanide (-CN)Methyl (-CH3)5'-deoxyadenosyl
Role in the Body Precursor/Storage Form wikipedia.orgSynthetic Precursor mdpi.comActive Coenzyme wikipedia.orgActive Coenzyme wikipedia.org
Primary Location Serum/Transport wikipedia.orgPharmaceuticals/Supplements mdpi.comCytoplasm patsnap.comMitochondria patsnap.com
Key Function Converted to active forms nih.govConverted to active forms wikipedia.orgCofactor for Methionine Synthase drugbank.comCofactor for Methylmalonyl-CoA Mutase nih.gov
Binding Affinity to Transcobalamin II High wikipedia.orgLower than OHCbl wikipedia.orgN/A (intracellular form)Lower than OHCbl wikipedia.org

Academic Research Perspectives on Hydroxocobalamin

Contemporary biochemical research continues to explore various facets of hydroxocobalamin, driven by its physiological roles and chemical reactivity.

Antidotal Properties in Cyanide Poisoning: A significant area of research focuses on hydroxocobalamin as an antidote for cyanide poisoning. patsnap.comtandfonline.com Cyanide exerts its toxicity by binding to and inhibiting cytochrome c oxidase in mitochondria, halting cellular respiration. nih.gov The cobalt ion in hydroxocobalamin has a high affinity for cyanide, allowing it to bind the cyanide ion directly. tandfonline.comdergipark.org.tr This reaction forms the non-toxic compound cyanocobalamin, which is then excreted in the urine, effectively detoxifying the cyanide and restoring cellular oxygen utilization. patsnap.comnih.gov Animal studies and clinical use have supported its efficacy in this role. tandfonline.comcyanokit.com

Comparative Studies with Cyanocobalamin: Research has often compared the biochemical and therapeutic properties of hydroxocobalamin with cyanocobalamin, a common synthetic form used in supplements. service.gov.uknih.gov Studies have shown that hydroxocobalamin has a higher binding affinity for transport proteins like transcobalamin II. wikipedia.org This leads to better retention in the body and greater cellular uptake compared to cyanocobalamin. service.gov.uk In the context of inborn errors of cobalamin metabolism, such as cobalamin C (cblC) disease, research indicates that hydroxocobalamin is a more effective treatment than cyanocobalamin at normalizing metabolic markers like methylmalonic acid and homocysteine. nih.govresearchgate.net

Role as a Nitric Oxide Scavenger: Emerging research has investigated the ability of hydroxocobalamin to act as a scavenger of nitric oxide (NO). patsnap.com By binding to NO, hydroxocobalamin can modulate its levels, which has potential implications for conditions involving vasodilation or oxidative stress where excess NO is a factor. patsnap.com

Investigations into Metabolic Disorders: High-dose hydroxocobalamin therapy is a cornerstone of research and management for certain inborn errors of vitamin B12 metabolism. researchgate.net Studies in patients with conditions like cblC defect have shown that high doses can significantly improve biochemical profiles, including levels of homocysteine and methylmalonic acid, and may lead to better neurodevelopmental outcomes compared to lower doses. researchgate.net

Table 2: Key Cobalamin-Dependent Enzymes and Their Functions

EnzymeCoenzyme Form RequiredCellular LocationMetabolic PathwayFunction
Methionine Synthase (MS) MethylcobalaminCytoplasmAmino Acid Metabolism / Folate CycleCatalyzes the conversion of homocysteine to methionine. patsnap.comdrugbank.com
Methylmalonyl-CoA Mutase (MMCM) AdenosylcobalaminMitochondriaFatty Acid & Amino Acid CatabolismConverts L-methylmalonyl-CoA to succinyl-CoA. wikipedia.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H88N13O14P-2 B10753939 Hydroxoc-obalamin

Properties

Molecular Formula

C62H88N13O14P-2

Molecular Weight

1270.4 g/mol

IUPAC Name

[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate

InChI

InChI=1S/C62H90N13O14P/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86)/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+/m1/s1

InChI Key

RHYVGCKRBKDRDX-RQJMMSBLSA-L

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O

Origin of Product

United States

Biochemical Functions and Enzymatic Mechanisms of Hydroxocobalamin Derived Coenzymes

Cellular Conversion Pathways to Biologically Active Cobalamin Coenzymes

Upon entering the cell, hydroxocobalamin (B81358) undergoes a series of intracellular transformations to be converted into its active coenzyme forms. patsnap.compatsnap.com This conversion process is essential, as the body primarily utilizes methylcobalamin (B1676134) and 5-deoxyadenosyl cobalamin for enzymatic reactions. drugbank.com The ligands specific to the ingested form of B12, such as the hydroxyl group in hydroxocobalamin, are removed in the cytosol, and the core cobalamin molecule is then converted to the two active forms. nih.gov

Inside the cytosol, hydroxocobalamin is converted to methylcobalamin. nih.gov This conversion involves the reduction of the cobalt ion within the corrin (B1236194) ring and subsequent methylation. google.com A portion of the available cobalamin in the cytosol participates in methylation cycles, acquiring a methyl group from 5-methyltetrahydrofolate (5-MTHF) to become MeCbl. nih.gov This process is crucial for the function of methionine synthase. patsnap.com

The synthesis of 5'-deoxyadenosylcobalamin, also known as coenzyme B12, occurs within the mitochondria. nih.govchemdad.com After hydroxocobalamin enters the cell, it is transported into the mitochondria where it is converted to AdoCbl. nih.gov This process involves the reduction of the cobalt center and the subsequent attachment of a 5'-deoxyadenosyl group derived from adenosine (B11128) triphosphate (ATP). nih.gov AdoCbl is a required cofactor for the enzyme methylmalonyl-CoA mutase. oregonstate.edu

PrecursorActive CoenzymeCellular Location of ConversionKey Substrate for Formation
HydroxocobalaminMethylcobalamin (MeCbl)Cytosol5-methyltetrahydrofolate (5-MTHF)
Hydroxocobalamin5'-Deoxyadenosylcobalamin (AdoCbl)MitochondriaAdenosine triphosphate (ATP)

Formation of Methylcobalamin (MeCbl)

Participation in One-Carbon Metabolism

One-carbon metabolism is a vital network of biochemical pathways that transfer one-carbon units, essential for the synthesis of nucleotides, amino acids, and for methylation reactions. creative-proteomics.comnih.gov The coenzymes derived from hydroxocobalamin are central to this metabolic network, linking the folate and methionine cycles. nih.gov

Methylcobalamin is an essential cofactor for the enzyme methionine synthase (MTR), which catalyzes the remethylation of homocysteine to form methionine. nih.govfrontiersin.org This reaction is a critical step in the methionine cycle and is the only mammalian enzyme that metabolizes 5-methyltetrahydrofolate to regenerate the active cofactor tetrahydrofolate (THF). wikipedia.org This process is fundamental for DNA synthesis, cell replication, and the production of S-adenosylmethionine (SAM), the universal methyl donor. drugbank.comoregonstate.eduresearchgate.net

The catalytic cycle of methionine synthase involves a "ping-pong" mechanism with two main steps.

Methyl Group Transfer to Cobalamin: Initially, the enzyme-bound methylcobalamin, with cobalt in a +3 oxidation state (Co(III)-Me), is demethylated by homocysteine. The sulfur atom of homocysteine performs a nucleophilic attack on the methyl group of methylcobalamin. ebi.ac.uk This transfers the methyl group to homocysteine, forming methionine and reducing the cofactor to a highly reactive cob(I)alamin state. wikipedia.orgebi.ac.uk

Remethylation of Cobalamin: The cob(I)alamin intermediate then performs a nucleophilic attack on the methyl group of 5-methyltetrahydrofolate (N⁵-MeTHF). ebi.ac.uk This regenerates methylcobalamin and releases tetrahydrofolate (THF). researchgate.net

During this cycle, the highly reactive cob(I)alamin can occasionally be oxidized to an inactive cob(II)alamin state. ebi.ac.ukpnas.org An enzyme called methionine synthase reductase (MTRR) is required to reactivate it through reductive methylation, using S-adenosylmethionine (SAM) as the methyl donor. nih.govwikipedia.org

StepReactantsProductsEnzyme-Cofactor State Change
1Homocysteine + Methylcobalamin-EnzymeMethionine + Cob(I)alamin-EnzymeCo(III) → Co(I)
25-Methyltetrahydrofolate + Cob(I)alamin-EnzymeTetrahydrofolate + Methylcobalamin-EnzymeCo(I) → Co(III)

The function of methionine synthase is a critical intersection between the folate and methionine cycles. creative-proteomics.com The reaction is dependent on a folate-derived cofactor, 5-methyltetrahydrofolate (5-MTHF), as the methyl donor for the remethylation of the cobalamin cofactor. nih.govresearchgate.net

The reaction catalyzed by methionine synthase is crucial for regenerating tetrahydrofolate (THF) from 5-MTHF. wikipedia.orgtaylorandfrancis.com THF is a precursor for the synthesis of other folate cofactors, such as 5,10-methylenetetrahydrofolate, which are necessary for the synthesis of purines and pyrimidines, the building blocks of DNA. taylorandfrancis.comnih.gov Therefore, a deficiency in vitamin B12 can trap folate in the form of 5-MTHF, a phenomenon known as the "folate trap," leading to a functional folate deficiency and impairing DNA synthesis. researchgate.net This intricate interplay highlights the codependence of vitamin B12 and folate in maintaining one-carbon metabolism. researchgate.netresearchgate.net

Methionine Synthase Catalysis: Homocysteine Remethylation

Role in De Novo Purine (B94841) and Pyrimidine (B1678525) Synthesis Pathways

Vitamin B12, in the form of methylcobalamin, plays an indirect but essential role in the de novo synthesis of purines and pyrimidines, the building blocks of DNA and RNA. wikipedia.orgnih.gov This function is intricately linked to folate metabolism. Methylcobalamin is a cofactor for the enzyme methionine synthase, which catalyzes the conversion of homocysteine to methionine. nih.govelsevier.es In this reaction, a methyl group is transferred from 5-methyltetrahydrofolate to homocysteine. nih.gov This process is critical not only for regenerating methionine but also for producing tetrahydrofolate (THF). wikipedia.orgnih.gov

THF is a precursor for the synthesis of various folate coenzymes that act as donors of one-carbon units in the biosynthesis of purines and the pyrimidine thymine. scispace.comcambridge.org Specifically, THF derivatives are required for the insertion of carbons at positions 2 and 8 of the purine ring. scispace.com A deficiency in vitamin B12 can lead to the "folate trap," where folate becomes trapped in its 5-methyltetrahydrofolate form. elsevier.escambridge.org This trapping depletes the pool of THF available for purine and thymidylate synthesis, thereby impairing DNA synthesis. elsevier.esvaia.com This can result in megaloblastic anemia, a condition characterized by the production of large, immature red blood cells. nih.gov

Participation in Branched-Chain Amino Acid and Odd-Chain Fatty Acid Catabolism

Adenosylcobalamin, the other active coenzyme form of vitamin B12, is a critical component of the mitochondrial enzyme methylmalonyl-CoA mutase (MUT). mhmedical.comebi.ac.uk This enzyme is central to the metabolic pathways of several branched-chain amino acids (BCAAs) and odd-chain fatty acids. wikipedia.orgwikipedia.org The catabolism of the BCAAs isoleucine, valine, and threonine, as well as odd-chain fatty acids and cholesterol, produces propionyl-CoA. wikipedia.orgasm.org Propionyl-CoA is then converted to (S)-methylmalonyl-CoA, which is subsequently epimerized to (R)-methylmalonyl-CoA. wikipedia.org

Methylmalonyl-CoA Mutase Catalysis: Isomerization to Succinyl-CoA

The final step in this common catabolic pathway is the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a reaction catalyzed by methylmalonyl-CoA mutase. ontosight.ainih.gov This vitamin B12-dependent enzymatic reaction is essential for channeling the carbon skeletons of these molecules into central metabolism. wikipedia.org

Molecular Mechanism of Rearrangement

The catalytic cycle of methylmalonyl-CoA mutase is initiated by the homolytic cleavage of the cobalt-carbon bond of the adenosylcobalamin cofactor. researchgate.netunl.edu This bond breakage is triggered by the binding of the substrate, L-methylmalonyl-CoA, to the enzyme. nih.gov The cleavage generates a highly reactive 5'-deoxyadenosyl radical and reduces Co(III) to Co(II). researchgate.netiiti.ac.in

The 5'-deoxyadenosyl radical then abstracts a hydrogen atom from the methyl group of the substrate, creating a substrate radical. acs.org This is followed by a rearrangement of the substrate radical, where the thioester group migrates to the adjacent carbon. acs.org This rearrangement is believed to proceed through a transient cyclopropyloxy radical intermediate. acs.org Finally, the rearranged radical re-abstracts a hydrogen atom from the 5'-deoxyadenosine, forming the product succinyl-CoA and regenerating the 5'-deoxyadenosyl radical. acs.org The catalytic cycle is completed when the 5'-deoxyadenosyl radical recombines with cob(II)alamin to reform the adenosylcobalamin cofactor. acs.org

Linkage to Tricarboxylic Acid Cycle and Energy Production

The product of the methylmalonyl-CoA mutase reaction, succinyl-CoA, is a key intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. wikipedia.orgontosight.ai The TCA cycle is the central hub of cellular respiration, responsible for the complete oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to generate ATP, the main energy currency of the cell. ontosight.ai By converting metabolites from BCAA and odd-chain fatty acid breakdown into succinyl-CoA, methylmalonyl-CoA mutase provides an anaplerotic entry point into the TCA cycle, replenishing its intermediates and supporting energy production. nih.govresearchgate.net

Mechanistic Studies of Cobalt-Carbon Bond Cleavage in Cobalamin-Dependent Enzymes

The cleavage of the cobalt-carbon (Co-C) bond is a fundamental and fascinating aspect of the catalytic mechanism of adenosylcobalamin-dependent enzymes.

Homolytic Cleavage of Co-C(Adenosyl) Bond

In adenosylcobalamin-dependent enzymes like methylmalonyl-CoA mutase, the Co-C bond undergoes homolytic cleavage, meaning the two electrons of the covalent bond are split between the cobalt atom and the C5' of the adenosyl group. iiti.ac.inoatext.com This process generates cob(II)alamin, a Co(II) species, and a 5'-deoxyadenosyl radical. oatext.comresearchgate.net In solution, this bond is remarkably stable; however, within the enzyme's active site, the rate of this cleavage is accelerated by a factor of approximately 10¹². unl.eduacs.org This dramatic rate enhancement is a key feature of catalysis. The binding of the substrate to the enzyme induces conformational changes that are thought to strain the Co-C bond, thereby facilitating its homolysis and initiating the radical-based catalytic cycle. nih.gov

Heterolytic Cleavage of Co-C(Methyl) Bond

The heterolytic cleavage of the cobalt-carbon bond in methylcobalamin is a cornerstone of its function in methyl transfer reactions. iiti.ac.inacs.org This process involves the formal transfer of a methyl group as a carbanion, cation, or radical, with the cobalt atom cycling between the Co(I), Co(II), and Co(III) oxidation states. bris.ac.uk

A prime example of this mechanism is the reaction catalyzed by methionine synthase. wikidoc.orgnih.gov This enzyme facilitates the transfer of a methyl group from 5-methyltetrahydrofolate (N5-MeTHF) to homocysteine, ultimately producing methionine and tetrahydrofolate (THF). wikidoc.orgnih.gov The reaction proceeds in a two-step "ping-pong" mechanism:

Methyl Group Transfer to Cobalamin: The enzyme is first primed by the transfer of a methyl group from N5-MeTHF to the Co(I) state of the enzyme-bound cobalamin. This results in the formation of methylcobalamin (Me-Co(III)). wikidoc.org The cob(I)alamin form is a potent nucleophile that attacks the methyl group of N5-MeTHF. acs.org

Methyl Group Transfer to Homocysteine: Homocysteine, coordinated to a zinc ion within the enzyme's active site, acts as a nucleophile. ebi.ac.uk It attacks the methyl group of the newly formed methylcobalamin. wikidoc.orgebi.ac.uk This transfers the methyl group to homocysteine, forming methionine, and regenerates the Co(I) state of the cobalamin cofactor, ready for another catalytic cycle. bris.ac.ukwikidoc.org

The protein environment plays a critical role in modulating the reactivity of the methylcobalamin cofactor. In methionine synthase, the lower axial ligand to the cobalt, which is a dimethylbenzimidazole nucleotide in free methylcobalamin, is replaced by a histidine residue (His759) from the protein. acs.org This histidine is part of a hydrogen-bonding network that helps to control the reactivity of the cofactor. acs.org

Occasionally, the highly reactive cob(I)alamin intermediate can be oxidized to the inactive cob(II)alamin form. ebi.ac.uk This occurs approximately once every 100-2,000 catalytic turnovers. ebi.ac.uk Reactivation of the enzyme requires a reductive methylation process involving S-adenosylmethionine (SAM) as the methyl donor and an electron from a reductase, such as methionine synthase reductase. acs.orgebi.ac.ukpnas.org

Table 1: Key Molecular Events in the Heterolytic Cleavage of the Co-C(Methyl) Bond by Methionine Synthase

StepReactantsKey ActionProducts
1 N5-MeTHF, Cob(I)alamin-EnzymeNucleophilic attack by Co(I) on the methyl group of N5-MeTHF. wikidoc.orgacs.orgMethylcob(III)alamin-Enzyme, THF
2 Methylcob(III)alamin-Enzyme, HomocysteineNucleophilic attack by the sulfur of homocysteine on the methyl group of MeCbl. ebi.ac.ukMethionine, Cob(I)alamin-Enzyme
Side Reaction Cob(I)alamin-EnzymeOxidation of the cobalt center. ebi.ac.ukCob(II)alamin-Enzyme (inactive)
Reactivation Cob(II)alamin-Enzyme, SAM, Electron DonorReductive methylation of the cobalt center. acs.orgebi.ac.ukMethylcob(III)alamin-Enzyme

Molecular Interactions with Reactive Chemical Species

Hydroxocobalamin has the ability to directly interact with and neutralize certain reactive chemical species, a property that is utilized in therapeutic applications.

Cyanide Binding Mechanism and Formation of Cyanocobalamin (B1173554)

Hydroxocobalamin is an effective antidote for cyanide poisoning. patsnap.comnih.gov The mechanism of action is a direct and rapid binding of the cyanide ion to the cobalt center of hydroxocobalamin. patsnap.comdroracle.ai Cyanide has a very high affinity for the trivalent cobalt ion (Co³⁺) in hydroxocobalamin. mdpoison.comeuropa.eu

The hydroxide (B78521) ligand (–OH) attached to the cobalt ion in hydroxocobalamin is displaced by the cyanide ion (CN⁻). drugbank.comdroracle.aigithub.io This reaction forms the non-toxic and stable compound cyanocobalamin (vitamin B12), which is then readily excreted in the urine. patsnap.comdrugbank.comdroracle.ai This detoxification process effectively removes cyanide from tissues, where it would otherwise inhibit cellular respiration by binding to cytochrome c oxidase in mitochondria. patsnap.commdpoison.com

Kinetic studies have shown that this binding reaction is very rapid. fda.gov The formation of cyanocobalamin from hydroxocobalamin and cyanide is nearly linear at lower cyanide concentrations, indicating a high binding capacity. nih.gov

Table 2: Cyanide Binding by Hydroxocobalamin

ReactantActionProductSignificance
HydroxocobalaminBinds cyanide ion. droracle.aiCyanocobalaminFormation of a stable, non-toxic compound. patsnap.com
Cyanide IonDisplaces the hydroxo ligand from the cobalt center. drugbank.comgithub.ioDetoxification of cyanide. nih.gov

Nitric Oxide Scavenging Mechanisms

Hydroxocobalamin also functions as a scavenger of nitric oxide (NO), a molecule that acts as a vasodilator in the body. patsnap.comdroracle.ai This scavenging activity is thought to be a primary mechanism behind its effect of increasing blood pressure in certain clinical situations. droracle.airesearchgate.net

The interaction between hydroxocobalamin and nitric oxide is complex and depends on the oxidation state of the cobalt atom. While hydroxocobalamin (containing Co(III)) shows only slight spectral shifts in the presence of NO, the reduced form, cob(II)alamin, reacts dramatically. nih.gov NO oxidizes cob(II)alamin to cob(III)alamin. nih.gov

Furthermore, hydroxocobalamin can directly bind to nitric oxide, forming a reversible complex. nih.gov This direct binding helps to neutralize excess nitric oxide, reducing its biological effects such as vasodilation. patsnap.com While hydroxocobalamin is an effective NO scavenger, other forms of vitamin B12, like cyanocobalamin and methylcobalamin, show significantly less activity in neutralizing NO radicals. b12-vitamin.com Some studies suggest that the reduced form of cobalamin is particularly reactive with NO radicals. b12-vitamin.com At low pH, hydroxocobalamin (Cbl(III)) can react with NO in a two-step process that also reduces it to Cbl(II). acs.org

This nitric oxide scavenging property, along with its ability to bind hydrogen sulfide, another vasodilator, contributes to its vasoconstrictive effects. droracle.airesearchgate.net

Table 3: Interactions of Cobalamin Species with Nitric Oxide

Cobalamin SpeciesInteraction with Nitric Oxide (NO)Outcome
Hydroxocobalamin (Co(III)) Reversible binding of NO. nih.govFormation of a Cbl(III)-NO complex, NO scavenging. patsnap.comnih.gov
Cob(II)alamin Oxidation by NO. nih.govFormation of Cob(III)alamin. nih.gov
Cob(I)alamin Reaction with NO is a key part of NO's inhibitory effect on methionine synthase. acs.orgInactivation of the enzyme. oup.com

Biosynthesis Pathways and Genetic Regulation

Microbial De Novo Cobalamin Biosynthesis

The de novo synthesis of cobalamin is a multi-step process, with estimates of up to 30 enzymatic reactions required to build the molecule. nih.gov The journey begins with the synthesis of uroporphyrinogen III, a common precursor for all tetrapyrroles, including heme and chlorophyll. wikipedia.orgasm.org From this crucial intermediate, the pathways diverge to form the characteristic corrin (B1236194) ring of cobalamin. nih.govmdpi.com

The aerobic pathway, extensively studied in Pseudomonas denitrificans, is defined by its requirement for molecular oxygen and the late insertion of cobalt into the macrocycle. wikipedia.orgnih.gov One of the oxygen-dependent steps is catalyzed by the monooxygenase CobG. mdpi.comresearchgate.net This enzyme is crucial for the ring contraction process that transforms the porphyrin-like structure of precorrin-3A into the corrin ring. researchgate.net

In this pathway, the synthesis of the corrin ring proceeds to the formation of hydrogenobyrinic acid a,c-diamide before the cobalt ion is incorporated. mdpi.comresearchgate.net The insertion of cobalt is a complex process mediated by a chelatase composed of three subunits: CobN, CobS, and CobT. ukri.org The CobN subunit is thought to bind both cobalt and the corrin ring precursor. ukri.orgnih.gov This process is ATP-dependent, although the precise role of ATP is still under investigation. ukri.org A chaperone protein, CobW, is also believed to be involved in delivering cobalt to the chelatase complex. ukri.org

In contrast, the anaerobic pathway, characterized in organisms like Salmonella typhimurium, inserts cobalt at an early stage of the biosynthesis. wikipedia.orgnih.govnih.gov This pathway does not utilize molecular oxygen. S. typhimurium is known to synthesize cobalamin de novo specifically under anaerobic conditions. nih.govasm.org

A key feature of this pathway is the early chelation of cobalt into a precursor molecule, precorrin-2. mdpi.comnih.gov This step is considered the first committed step towards cobalamin synthesis in these organisms. wikipedia.org The enzymes involved in the anaerobic pathway are designated with "Cbi" to distinguish them from the "Cob" enzymes of the aerobic route. mdpi.com While many of the subsequent steps of methylation and rearrangement are chemically similar to the aerobic pathway, they are catalyzed by a distinct set of enzymes. wikipedia.orgpnas.org For instance, in S. typhimurium, the genes for this pathway are found in a large cob operon. harvard.edu

The transformation of uroporphyrinogen III into the corrin ring of cobinamide involves a series of complex enzymatic reactions, including multiple methylations, ring contraction, and decarboxylation. Both aerobic and anaerobic pathways start with the methylation of uroporphyrinogen III at positions C-2 and C-7 to produce precorrin-2. mdpi.comresearchgate.net

From precorrin-2, the pathways diverge significantly. mdpi.com In the aerobic pathway of P. denitrificans, a series of enzymes including CobI, CobG, CobJ, CobM, and CobF are involved in further methylations and the characteristic ring contraction. mdpi.comresearchgate.net The CobG enzyme, an iron-sulfur protein, utilizes oxygen to facilitate a key oxidative step in this process. researchgate.netresearchgate.net

In the anaerobic pathway of S. typhimurium, after the early insertion of cobalt into precorrin-2, a different set of enzymes (Cbi proteins) catalyze the subsequent steps. pnas.org For example, the transformation of cobalt-precorrin-6B to cobalt-precorrin-8 is mediated by two separate enzymes, CbiE and CbiT, which are fused into a single protein (CobL) in the aerobic pathway. The final product of this part of the pathway is cobinamide. asm.org

Table 1: Key Enzymes in Aerobic vs. Anaerobic Corrin Ring Formation

Enzymatic Step Aerobic Pathway (e.g., P. denitrificans) Anaerobic Pathway (e.g., S. typhimurium)
UroIII to Precorrin-2 CobA (SAM-dependent methyltransferase) mdpi.com CysG (multifunctional methyltransferase) mdpi.comresearchgate.net
Precorrin-2 to Precorrin-3A CobI (C20-methyltransferase) mdpi.com CbiL (methyltransferase) pnas.org
Ring Contraction CobG (monooxygenase) mdpi.comresearchgate.net CbiG (hydrolase), CbiH mdpi.compnas.org
Cobalt Insertion CobNST (chelatase complex) ukri.org CbiK or CbiX (chelatase) researchgate.net
Further Methylations CobJ, CobM, CobF mdpi.comresearchgate.net CbiE, CbiT, CbiD, CbiF pnas.org

The point at which cobalt is incorporated is a fundamental difference between the two biosynthetic pathways. wikipedia.orgnih.gov

Aerobic Pathway (Late Insertion): In organisms like P. denitrificans, cobalt insertion is a late event, occurring after the majority of the corrin ring has been synthesized to form hydrogenobyrinic acid a,c-diamide. mdpi.comresearchgate.net This process is catalyzed by the ATP-dependent cobaltochelatase complex, CobNST. ukri.org The CobN subunit specifically binds the corrinoid substrate, and a chaperone protein, CobW, is implicated in delivering cobalt to this complex. ukri.org

Anaerobic Pathway (Early Insertion): In anaerobic bacteria such as S. typhimurium, cobalt is inserted much earlier into the pathway, into the intermediate precorrin-2. mdpi.comresearchgate.net This reaction is catalyzed by a different type of chelatase, such as CbiK or CbiX. researchgate.net The insertion of cobalt at this early stage commits the molecule to the cobalamin synthesis pathway. wikipedia.org

Key Enzymatic Steps in Corrin Ring Formation (from Uroporphyrinogen III to Cobinamide)

Cobalamin Salvage Pathways and Utilization of Exogenous Corrinoids

Many prokaryotes that lack the extensive set of genes for de novo cobalamin synthesis can still produce the final coenzyme forms by salvaging external corrinoids like cobinamide. wikipedia.orgnih.gov Even organisms capable of de novo synthesis, such as S. typhimurium, can utilize these salvage pathways when external precursors are available. wikipedia.org

The process begins with the transport of the corrinoid into the cell, often via specialized ABC transporters like the Btu system in Gram-negative bacteria. wikipedia.orgasm.org Once inside, the salvaged cobinamide must be completed by the attachment of the upper (adenosyl) and lower (nucleotide loop) ligands. mdpi.com

In bacteria, the first step in salvaging is typically the attachment of the adenosyl group to the cobalt ion, a reaction catalyzed by an ATP:corrinoid adenosyltransferase like CobA (in S. typhimurium, also known as BtuR) or CobO (in P. denitrificans). mdpi.com Subsequently, a bifunctional enzyme, such as CobU in S. typhimurium or CobP in P. denitrificans, adds the GDP-ribosyl group to form GDP-cobinamide. asm.org Finally, a cobalamin synthase (e.g., CobS) attaches the lower ligand base, such as 5,6-dimethylbenzimidazole (B1208971), to complete the synthesis of the cobalamin molecule. asm.orgasm.org

Genetic Architecture of Cobalamin Biosynthesis in Prokaryotes

The genes encoding the enzymes for cobalamin biosynthesis are often clustered together in operons on the bacterial chromosome. nih.govmdpi.com This organization allows for coordinated regulation of this complex and energetically expensive pathway.

In Salmonella typhimurium, most of the genes required for the anaerobic de novo synthesis are located in a single large cob operon. harvard.edu This operon is approximately 25 kilobases long and contains genes for the synthesis of the corrin ring (part I), the attachment of the nucleotide loop (part III), and cobalt transport. harvard.edu The genes for the synthesis of the lower ligand, 5,6-dimethylbenzimidazole (part II), are located in a separate region. nih.gov

The regulation of these genes is complex. In many bacteria, the expression of cobalamin biosynthesis and transport genes is controlled by a conserved RNA structural element known as a B12-element or riboswitch, located in the 5' untranslated region of the genes. nih.govresearchgate.netnih.gov When adenosylcobalamin (the active coenzyme form) is abundant, it binds directly to the riboswitch, causing a conformational change in the RNA that typically leads to the termination of transcription or the inhibition of translation, thus repressing the synthesis of more cobalamin. nih.gov In S. typhimurium, the cob operon is also subject to regulation by cellular redox state and cyclic AMP levels. harvard.edu The genetic organization can vary significantly even within a species, with some strains missing certain genes or showing rearrangements within the operons. nih.govmdpi.com

Molecular Interactions and Transport Mechanisms

Hydroxocobalamin (B81358) Binding to Specific Cobalamin-Binding Proteins

Once in the bloodstream, hydroxocobalamin binds to the plasma transport protein, transcobalamin II (TCII). mdpi.comresearchgate.net TCII is a 43 kDa protein that serves as the principal carrier for delivering cobalamins to all peripheral tissues. mdpi.comresearchgate.net While most of the vitamin B12 in circulation is bound to another protein called haptocorrin, only the cobalamin carried by TCII is available for cellular uptake by most cells. mdpi.comresearchgate.netimmunodeficiencysearch.com The TCII-hydroxocobalamin complex (holo-TCII) circulates in the plasma until it is recognized by a specific cell surface receptor. researchgate.netashpublications.org

This binding to TCII is crucial for intracellular delivery. immunodeficiencysearch.com Studies have shown that human liver cells in culture demonstrate a 4.5-fold increase in hydroxocobalamin uptake when TCII is present. nih.gov The cellular uptake of the TCII-cobalamin complex is facilitated by a process known as receptor-mediated endocytosis. researchgate.netashpublications.orgnih.gov Following the binding of the holo-TCII complex to its receptor, the complex is internalized into the cell within an endosome. mdpi.comashpublications.org Inside the cell, the endosome fuses with a lysosome, where the acidic environment and enzymes degrade the TCII protein. ashpublications.orgmdpi.com This degradation releases the free cobalamin into the cytoplasm, where it can be converted into its active forms. ashpublications.org Research comparing hydroxocobalamin and cyanocobalamin (B1173554) has indicated that TCII-bound hydroxocobalamin is taken up in larger amounts per unit of time by cells. nih.gov This increased efficiency is attributed to the internalization phase of the TCII-cobalamin complex. nih.gov

Before entering the bloodstream, the absorption of dietary vitamin B12 in the small intestine is mediated by Intrinsic Factor (IF), a glycoprotein (B1211001) secreted by parietal cells in the stomach. mdpi.commdpi.com IF binds to cobalamin with very high affinity, forming a complex that travels to the terminal ileum. ashpublications.org There, the IF-cobalamin complex attaches to a specific receptor called the cubam receptor, facilitating its absorption into the intestinal cells. ashpublications.orgashpublications.org

Hydroxocobalamin exhibits a very strong binding affinity for IF. Kinetic studies using techniques like Surface Plasmon Resonance (SPR) have quantified this interaction, revealing equilibrium dissociation constants (KD) in the picomolar range, which indicates a very stable and high-affinity complex. imrpress.comnih.govresearchgate.net One study determined the KD value for the interaction between hydroxocobalamin (OH-Cbl) and recombinant human Intrinsic Factor (rhIF) to be 4.79 × 10⁻¹¹ M. imrpress.comresearchgate.net This high affinity is critical for ensuring efficient uptake from the gut. The binding is thought to involve the cobalamin molecule fitting into a "pocket" within the IF protein. nih.gov The interaction is governed by both steric and electrostatic forces. pnas.org

Table 1: Kinetic Parameters of Hydroxocobalamin Binding to Recombinant Human Intrinsic Factor (rhIF) Data obtained from Surface Plasmon Resonance (SPR) analysis.

AnalyteAssociation Rate Constant (ka) (1/Ms)Dissociation Rate Constant (kd) (1/s)Affinity Constant (KA) (1/M)Dissociation Constant (KD) (M)
Hydroxocobalamin (OH-Cbl) 4.36 x 10⁵2.09 x 10⁻⁵2.09 x 10¹⁰4.79 x 10⁻¹¹

This table is interactive. You can sort the columns by clicking on the headers.

Source: Adapted from Sysel, A. M., & Bauer, J. A. (2025). Frontiers in Bioscience-Elite. imrpress.comresearchgate.net

Transcobalamin II (TCII) Interactions and Intracellular Delivery

Receptor-Mediated Cellular Uptake Mechanisms of Cobalamins

The cellular uptake of cobalamins from the circulation is a classic example of receptor-mediated endocytosis. ashpublications.orgnih.gov This process is initiated by the specific binding of the TCII-cobalamin complex to the transcobalamin receptor (TCblR), also known as CD320. mdpi.comashpublications.orgashpublications.org This receptor is expressed on the plasma membrane of virtually all human cells, highlighting the universal requirement for vitamin B12. ashpublications.org The binding event requires the presence of divalent cations like Ca²⁺. ashpublications.org

Once the TCII-hydroxocobalamin complex binds to the CD320 receptor, the receptor-ligand complex is internalized into the cell. ashpublications.org This internalization process requires metabolic energy. ashpublications.org Inside the cell, the complex is trafficked through the endosomal-lysosomal pathway. ashpublications.orgashpublications.org In the lysosomes, TCII is degraded, and the freed hydroxocobalamin is transported into the cytosol by other specific transport proteins like LMBD1. ashpublications.org Subsequently, it is metabolically converted to methylcobalamin (B1676134) in the cytosol and adenosylcobalamin in the mitochondria. ashpublications.org The expression of the CD320 receptor is modulated based on the cell's needs, with higher expression observed in actively proliferating cells. nih.govnih.gov

Comparative Analysis of Binding Affinities and Kinetic Parameters with Other Cobalamin Analogs

The binding proteins IF and TCII exhibit different levels of specificity for various cobalamin analogs. nih.govacs.org Generally, the order of increasing ligand specificity is haptocorrin < transcobalamin < intrinsic factor. nih.govacs.org This means IF is the most selective in binding true cobalamins over altered analogs. acs.org

Studies comparing hydroxocobalamin with other analogs, such as the synthetic form cyanocobalamin (CN-Cbl) and the therapeutic analog nitrosylcobalamin (NO-Cbl), reveal differences in binding kinetics. While both hydroxocobalamin and cyanocobalamin bind effectively to TCII, research indicates that cells internalize the hydroxocobalamin-TCII complex more efficiently and in larger quantities. nih.gov

Surface plasmon resonance studies have provided precise data comparing the binding affinities of hydroxocobalamin and nitrosylcobalamin to Intrinsic Factor. These studies show that while both compounds exhibit high affinity, hydroxocobalamin binds slightly more strongly than nitrosylcobalamin. imrpress.comnih.govresearchgate.net The slightly weaker interaction of NO-Cbl is attributed to structural modifications to the corrin (B1236194) ring, which can influence binding kinetics. imrpress.comimrpress.com Despite these minor differences, the ability of analogs like NO-Cbl to bind effectively to IF is a key determinant of their potential to utilize the natural cobalamin uptake pathways. imrpress.com

Table 2: Comparative Dissociation Constants (KD) for Cobalamin Analogs with Recombinant Human Intrinsic Factor (rhIF)

Cobalamin AnalogDissociation Constant (KD) (M)Relative Affinity to rhIF
Hydroxocobalamin (OH-Cbl) 4.79 x 10⁻¹¹Highest
Nitrosylcobalamin (NO-Cbl) 8.58 x 10⁻¹¹High

This table is interactive. You can sort the columns by clicking on the headers.

Source: Adapted from Sysel, A. M., & Bauer, J. A. (2025). Frontiers in Bioscience-Elite. imrpress.comresearchgate.net

Advanced Analytical and Spectroscopic Characterization Methods

Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural and Interactional Analysis

UV-Vis spectroscopy is a cornerstone technique for the analysis of cobalamins, including hydroxocobalamin (B81358). The method leverages the absorption of ultraviolet and visible light by the molecule's chromophore—the corrin (B1236194) ring system—to provide both qualitative and quantitative information.

Hydroxocobalamin exhibits a distinct UV-Vis absorption spectrum that serves as a fingerprint for its identification. The spectrum is characterized by several absorption peaks, primarily arising from π-π* electronic transitions within the highly conjugated corrin macrocycle. acs.org The key absorption bands for hydroxocobalamin are typically observed in the ultraviolet and visible regions. researchgate.net

The absorption spectrum of hydroxocobalamin features two main peaks in the UV region at approximately 274 nm and 351 nm, and two broader, confluent peaks in the visible range around 500 nm and 526 nm. researchgate.netresearchgate.net The peak around 351 nm is often the most intense. labmate-online.com The absorption in the 500-550 nm range is responsible for the compound's deep red color. researchgate.netlabmate-online.com The spectral profile of hydroxocobalamin is known to be dependent on pH. labmate-online.com This characteristic is a result of protonation/deprotonation events affecting the electronic structure of the chromophore.

The complex spectrum, with its multiple absorption bands, reflects the intricate electronic structure of the corrin ring, which acts as the central chromophore. researchgate.net The position and intensity of these bands are sensitive to the axial ligands attached to the central cobalt atom, allowing differentiation from other cobalamins like cyanocobalamin (B1173554), although their spectra can be quite similar. acs.orglabmate-online.com

Table 1: Key UV-Vis Absorption Peaks for Hydroxocobalamin

Wavelength (nm) Region Significance Reference
~274 UV Characteristic Peak researchgate.netresearchgate.net
~351 UV Characteristic Peak (often most intense) researchgate.netresearchgate.netlabmate-online.com
~500 Visible Contributes to red color researchgate.netresearchgate.net
~526 Visible Contributes to red color researchgate.netresearchgate.net

When hydroxocobalamin is present in a mixture with other spectrally similar compounds, such as cyanocobalamin, simple UV-Vis spectrophotometry may not be sufficient for accurate quantification due to overlapping absorption bands. nih.gov Derivative spectrophotometry offers a powerful solution to this problem by enhancing the resolution of spectral data.

This technique involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. This mathematical transformation can separate overlapping signals, allowing for the quantification of individual components in a mixture. For instance, first-derivative spectrophotometry can be used to directly determine hydroxocobalamin and cyanocobalamin in biological media without prior extraction. nih.gov The method relies on measuring the derivative value of one compound at the "zero-crossing" point of the other, where the derivative spectrum of the interfering compound is zero. nih.govtandfonline.com This approach has been successfully applied to analyze dilutions in pH 6 buffer, plotting the first derivative spectra between 320 and 400 nm. nih.gov

Similarly, second-derivative visible spectrophotometry has been employed for the quantitation of cyanocobalamin formed from the reaction of hydroxocobalamin with cyanide. nih.govoup.com By measuring the absorbance difference between specific wavelengths (e.g., 333 and 361 nm) in the second-derivative spectrum, a signal proportional to the concentration of the target compound can be obtained, even in complex biological fluids. nih.govoup.com

Table 2: Applications of Derivative Spectrophotometry for Hydroxocobalamin

Technique Application Wavelength Range/Points (nm) Key Finding Reference
First-Derivative Spectrophotometry Simultaneous determination of hydroxocobalamin and cyanocobalamin in biological media 320 - 400 Allows quantification at the zero-crossing point of the interfering compound. nih.gov
Second-Derivative Spectrophotometry Quantitation of cyanocobalamin formed from hydroxocobalamin and cyanide 333 and 361 The signal is proportional to the cyanide ion concentration in the sample. nih.govoup.com

The strong chromophoric nature of hydroxocobalamin is a double-edged sword. While it enables easy detection by UV-Vis spectroscopy, it is also a significant source of analytical interference in numerous colorimetric laboratory assays. researchgate.net Because hydroxocobalamin absorbs light across a wide range of wavelengths (300 to 600 nm), it can artificially alter the results of assays that rely on spectrophotometric measurements within this range. researchgate.netresearchgate.net

High concentrations of hydroxocobalamin can lead to spurious laboratory values, a phenomenon documented for various analytes on different clinical chemistry analyzers. nih.govlu.se Studies have shown that therapeutic concentrations of hydroxocobalamin interfere with assays for a wide range of analytes, including alanine (B10760859) aminotransferase, amylase, total and direct bilirubin, cholesterol, creatine (B1669601) kinase, creatinine, magnesium, uric acid, iron, phosphate (B84403), total protein, and triglycerides. nih.gov The interference can manifest as either a positive or negative bias, which can be fixed or proportional to the hydroxocobalamin concentration. nih.gov

This interference is primarily attributed to the spectral overlap between hydroxocobalamin and the chromogenic products of the assays. researchgate.net It is a direct spectrophotometric mechanism, though interference with redox reactions has also been suggested. researchgate.net This potential for interference necessitates that laboratories are aware of which of their instruments and methods are affected, and clinicians should alert the laboratory when samples from patients treated with high-dose hydroxocobalamin are submitted for analysis. nih.govlu.se

Derivative Spectrophotometry for Multi-Component Analysis

Infrared (IR) Spectroscopy for Vibrational Fingerprints

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and bonding. This technique is particularly useful for studying the complex structure of hydroxocobalamin.

Time-resolved infrared (TRIR) spectroscopy is an advanced technique used to study the transient structures of molecules following photoexcitation. nih.govacs.org In studies of hydroxocobalamin and other cobalamins, TRIR provides insights into the dynamics of their excited states on timescales from picoseconds to nanoseconds. nih.govacs.org

TRIR difference spectra of hydroxocobalamin in the 1300–1700 cm⁻¹ region have been recorded. nih.govacs.org Upon photoexcitation, the excited state of hydroxocobalamin relaxes back to the ground state rapidly, typically within 40 picoseconds. nih.govacs.org During this process, there are few significant peak shifts observed in the TRIR spectra. nih.govacs.org This finding suggests that, unlike some other cobalamins (e.g., adenosylcobalamin), photoexcitation of hydroxocobalamin does not lead to significant homolysis of the bond between the cobalt atom and the upper axial ligand (the hydroxyl group). nih.govacs.org

The TRIR signals primarily arise from vibrations involving the corrin ring. nih.govacs.org The complexity of these signals, resulting from the coupling of motions throughout the ring, makes specific peak assignments challenging. Therefore, the TRIR data are often regarded as "spectral fingerprints" of the transient excited states. nih.govacs.org Femtosecond transient IR studies have also shown that the lifetime of the excited state is influenced by the nature of the axial ligand and the polarity of the solvent. researchgate.net

Raman and Resonance Raman Optical Activity (RROA) Spectroscopy

Raman spectroscopy, another form of vibrational spectroscopy, provides complementary information to IR spectroscopy. tandfonline.com Resonance Raman (RR) spectroscopy, a variant where the excitation laser wavelength is tuned to match an electronic absorption band of the molecule, offers significantly enhanced signals for the chromophore's vibrations. mdpi.comuj.edu.pl

Resonance Raman spectra of cobalamins are dominated by vibrations of the corrin ring. acs.orgnih.gov A notable finding is that the RR spectra of different cobalamins, including hydroxocobalamin and cyanocobalamin, are often strikingly similar. acs.orgnih.gov This indicates that the vibrations of the macrocycle are not strongly influenced by the nature of the upper axial substituent. acs.orgnih.gov

A more advanced technique, Resonance Raman Optical Activity (RROA), measures the small difference in the intensity of Raman scattering for right- and left-circularly polarized light. acs.orgnih.gov RROA has shown exceptional structural sensitivity for cobalamins. acs.orgmdpi.comnih.gov Unlike RR spectra, the RROA spectra of cobalamins with different upper axial substituents are markedly different. nih.gov For example, the RROA spectrum of hydroxocobalamin shows distinct patterns, such as a positive band around 1370 cm⁻¹, which contrasts with the negative band observed for other derivatives in the same region. nih.gov This enhanced sensitivity arises because RROA is influenced by resonance with multiple electronic states, resulting in bisignate spectra that are rich in structural information. acs.orgnih.gov This makes RROA a powerful tool for distinguishing between different cobalamin forms and studying subtle structural changes that are invisible to other spectroscopic methods like RR or electronic circular dichroism. mdpi.comnih.govresearchgate.net

Table 3: Comparison of Spectroscopic Techniques for Hydroxocobalamin Analysis

Technique Information Provided Sensitivity to Axial Ligand Key Advantage Reference
UV-Vis Electronic transitions, chromophore structure Moderate Routine identification and quantification. researchgate.netlabmate-online.com
Derivative UV-Vis Quantification in mixtures High Resolves overlapping spectra. nih.govnih.gov
TRIR Excited-state vibrational dynamics High Reveals ultrafast structural changes after photoexcitation. nih.govacs.org
Resonance Raman (RR) Ground-state vibrational modes of the chromophore Low High signal enhancement for the corrin ring. acs.orgnih.gov
RROA Vibrational chirality, detailed structure Very High Exceptionally sensitive to subtle structural differences. acs.orgmdpi.comnih.gov

Probing Structural Changes and Molecular Conformations of Corrinoids

The conformation of the corrin ring and its side chains in hydroxocobalamin and other corrinoids is fundamental to their biological activity. Advanced spectroscopic techniques offer unparalleled insights into these structural nuances.

Resonance Raman Optical Activity (RROA): This chiroptical technique has emerged as a powerful tool for investigating the complex structures of corrinoids. mdpi.com RROA measures the small intensity difference in the Raman scattering of right and left circularly polarized light, providing detailed information about the chiral environment of the molecule. acs.org For vitamin B12 derivatives, RROA has demonstrated enhanced structural sensitivity compared to conventional techniques like UV-Vis absorption, electronic circular dichroism (ECD), and resonance Raman (RR) spectroscopy. mdpi.com This heightened sensitivity is particularly valuable for distinguishing between structurally similar corrinoids. mdpi.com For instance, while techniques like RR, UV-Vis, and ECD spectroscopy may fail to differentiate between dicyanocobinamide ((CN)2Cbi) and its phosphate derivative ((CN)2CbiP), RROA can successfully distinguish these compounds. mdpi.com The power of RROA lies in its ability to generate bisignate spectra when molecules are excited via multiple electronic states, providing a spectral fingerprint that is significantly different from a standard Raman spectrum. mdpi.com

Electronic Circular Dichroism (ECD): ECD spectroscopy is another sensitive method for detecting substitutions at the central cobalt ion or functionalization of the corrin ring. mdpi.com While the broad nature of ECD signals can limit the detailed structural information obtainable, it offers enhanced sensitivity over UV-Vis spectroscopy in probing subtle electronic changes. mdpi.com For example, significant spectral differences are observed in the ECD spectra when the upper axial ligand is changed, such as in the comparison between cyanocobalamin (CNCbl) and hydroxocobalamin (OHCbl). acs.org

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET): This technique allows for the direct observation of the conformational dynamics of molecules like the hydroxocobalamin (HyCbl) binding riboswitch. acs.org By measuring the efficiency of energy transfer between two fluorescent dyes attached to the molecule, smFRET can monitor real-time changes in molecular conformation, such as the docking and undocking of structural elements upon ligand binding. acs.org

Enhanced Structural Sensitivity for Vitamin B12 Derivatives

The subtle structural modifications among different vitamin B12 derivatives, including hydroxocobalamin, demand analytical methods with high structural sensitivity.

Resonance Raman Optical Activity (RROA): As mentioned previously, RROA exhibits augmented structural specificity for cobalamins, surpassing that of resonance Raman spectroscopy. nih.govacs.org This is attributed to the generation of bisignate spectra resulting from resonance with multiple excited states. nih.govacs.org This enhanced sensitivity allows for the study of cobalamins at very low concentrations. nih.govacs.org

Magnetic Circular Dichroism (MCD): MCD spectroscopy is particularly sensitive to the electronic environment of the central cobalt ion. acs.org While absorption spectra of different Co2+ corrinoids may show only modest differences, their MCD spectra can reveal dramatic changes, especially in the low-energy region where ligand field transitions occur. acs.org This makes MCD an excellent tool for probing enzyme-induced perturbations of the Co2+ state. acs.org

X-ray Absorption Spectroscopy (XAS): XAS provides information about the local geometric and electronic structure of the cobalt center. osti.gov Studies on the corrinoid/iron-sulfur protein have utilized XAS to reveal a four-coordinate distorted square-planar structure for the Co(II) state of the corrinoid, an unusual coordination state that may facilitate its reduction to the active Co(I) form. osti.gov

Surface Plasmon Resonance (SPR) for Real-Time Molecular Interaction Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying the real-time kinetics of molecular interactions. imrpress.comresearchgate.net It has been widely applied in pharmaceutical and biomolecular research to measure binding affinities and kinetics. researchgate.net

In the context of hydroxocobalamin, SPR has been employed to assess its binding affinity to proteins like intrinsic factor (IF). imrpress.comimrpress.com In one study, SPR analysis was used to compare the binding kinetics of hydroxocobalamin and nitrosylcobalamin (NO-Cbl) to recombinant human intrinsic factor. imrpress.com The results showed that both compounds exhibited high binding affinities, with equilibrium dissociation constant (KD) values in the picomolar range. imrpress.com Specifically, hydroxocobalamin demonstrated a slightly stronger binding affinity than NO-Cbl. imrpress.com

The general workflow of an SPR experiment involves immobilizing one molecule (the ligand, e.g., intrinsic factor) onto a sensor chip and flowing a solution containing the other molecule (the analyte, e.g., hydroxocobalamin) over the surface. imrpress.com The binding interaction causes a change in the refractive index at the sensor surface, which is detected in real-time. imrpress.com This allows for the determination of key kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). imrpress.com

Table 1: Key Kinetic Parameters for the Interaction of Hydroxocobalamin (OH-Cbl) with Intrinsic Factor (IF) from SPR Analysis imrpress.com

Analyteka (1/Ms)kd (1/s)KA (1/M)KD (M)
OH-Cbl5.31 × 10⁶2.54 × 10⁻⁴2.09 × 10¹⁰4.79 × 10⁻¹¹

This table is interactive. Click on the headers to sort the data.

Chromatographic and Electrophoretic Techniques for Cobalamin Separation and Identification in Research

Chromatographic and electrophoretic techniques are indispensable for the separation, identification, and quantification of hydroxocobalamin and other cobalamins from various matrices.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC is a widely used technique for the separation of cobalamins. capes.gov.br However, traditional HPLC methods can have long run times. oup.com Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller stationary phase particles and higher pressures, offers significant advantages, including more than double the chromatographic resolution and a tenfold reduction in run time. oup.comresearchgate.net A complete analysis of common cobalamins can be achieved in as little as 3 minutes per sample using UPLC. oup.comresearchgate.net These methods often employ reversed-phase columns and gradient elution with mobile phases consisting of an aqueous buffer and an organic modifier like acetonitrile. nih.govresearchgate.net

Table 2: UPLC Retention Times for Common Cobalamins oup.com

CobalaminRetention Time (tR) in minutes
Hydroxocobalamin (HOCbl)1.32
Cyanocobalamin (CNCbl)1.70
Adenosylcobalamin (AdoCbl)2.15
Methylcobalamin (B1676134) (MeCbl)2.44

This table is interactive. Click on the headers to sort the data.

Capillary Electrophoresis (CE): CE is another high-resolution technique for the separation of charged molecules like cobalamins. longdom.org When coupled with inductively coupled plasma mass spectrometry (CE-ICP-MS), it provides a powerful method for the determination of specific cobalt-containing compounds. nih.govresearchgate.net This technique allows for the separation and quantification of hydroxocobalamin, cyanocobalamin, and other cobalt species with low detection limits. nih.gov Separation can be achieved using various modes, including capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC). researchgate.net

Comparative Biochemical Analysis of Hydroxocobalamin with Other Cobalamin Forms

Comparison with Cyanocobalamin (B1173554): Intracellular Uptake Kinetics and Metabolic Conversion

Hydroxocobalamin (B81358) and cyanocobalamin are the most common forms of vitamin B12 used for supplementation and fortification. nih.gov Cyanocobalamin is a synthetic, cost-effective, and stable form, while hydroxocobalamin is a naturally occurring form that is also available for therapeutic use. fao.orgivboost.uk Once in the body, both must be converted into the active coenzymes, methylcobalamin (B1676134) and adenosylcobalamin, to participate in cellular metabolism. wikipedia.orgservice.gov.uk

Research comparing the cellular uptake and processing of hydroxocobalamin and cyanocobalamin has revealed significant kinetic differences. Studies using HeLa cells have shown that while both forms are taken up by cells, hydroxocobalamin demonstrates a faster rate of accumulation and processing. nih.govmdpi.com This is attributed to two key factors: a more rapid intracellular processing and a lower rate of detachment from the cell surface. nih.govmdpi.com Specifically, the "activating" intracellular processing of internalized hydroxocobalamin is six times faster than that of cyanocobalamin. nih.govmdpi.com Furthermore, hydroxocobalamin has a higher affinity for the transport protein transcobalamin II (TC II) compared to cyanocobalamin, which may contribute to its more efficient cellular internalization. wikipedia.orgservice.gov.uk The rate at which excess cyanocobalamin detaches from the cell surface and returns to the external medium is four times higher than that of hydroxocobalamin, leading to better retention of the latter. nih.govmdpi.com

Table 1: Comparative Intracellular Kinetics of Hydroxocobalamin vs. Cyanocobalamin
Kinetic ParameterHydroxocobalamin (OHCbl)Cyanocobalamin (CNCbl)Reference
Overall Cellular Accumulation & Processing~2-fold fasterBaseline nih.govmdpi.com
Intracellular "Activating" Processing Speed~6-fold fasterBaseline nih.govmdpi.com
Cell Surface Detachment Rate (Reflux)Lower~4-fold higher than OHCbl nih.govmdpi.com
Affinity for Transcobalamin II (TC II)HigherLower wikipedia.orgservice.gov.uk
Initial Coenzyme Synthesized (First 48h)Primarily MethylcobalaminPrimarily Methylcobalamin nih.govmdpi.com

Comparative Enzymatic Efficiencies of Derived Coenzymes (Methylcobalamin vs. Adenosylcobalamin)

Inside the cell, regardless of the initial form absorbed (hydroxocobalamin or cyanocobalamin), vitamin B12 is converted into two primary active coenzymes: methylcobalamin (MeCbl) in the cytoplasm and adenosylcobalamin (AdoCbl) in the mitochondria. fao.orgnih.gov These two coenzymes are not interchangeable and serve as critical cofactors for two different, essential mammalian enzymes. fao.org

Methylcobalamin is the cofactor for methionine synthase. This enzyme catalyzes the remethylation of homocysteine to methionine, a crucial step in the methionine cycle. service.gov.uk This reaction is also linked to folate metabolism, as it involves the transfer of a methyl group from methyltetrahydrofolate. fao.org The efficiency of this enzyme is vital for DNA synthesis, cell replication, and the production of S-adenosylmethionine (SAMe), the universal methyl donor for numerous methylation reactions. fao.orgfuturekind.com

Adenosylcobalamin is the cofactor for methylmalonyl-CoA mutase. fao.org This mitochondrial enzyme facilitates the conversion of methylmalonyl-CoA to succinyl-CoA, which then enters the Krebs cycle (citric acid cycle). service.gov.uk This reaction is a key step in the metabolism of certain amino acids (isoleucine, valine, threonine, and methionine) and odd-chain fatty acids. wikipedia.org A deficiency in adenosylcobalamin leads to the accumulation of methylmalonic acid (MMA), a hallmark indicator of vitamin B12 deficiency. fao.org

Both coenzymes are essential for normal cellular function, and their respective enzymes operate with high specificity. The "efficiency" of these coenzymes is intrinsically linked to the function of their partner enzymes and the metabolic demand of the cell. While both are critical, their roles are distinct and serve different metabolic pathways. ivboost.ukfuturekind.com

Table 2: Functions of Derived B12 Coenzymes
CoenzymeEnzymeCellular LocationCatalyzed ReactionMetabolic ImportanceReference
Methylcobalamin (MeCbl)Methionine SynthaseCytoplasmHomocysteine → MethionineFolate cycle, DNA synthesis, methylation reactions fao.orgservice.gov.uk
Adenosylcobalamin (AdoCbl)Methylmalonyl-CoA MutaseMitochondriaL-Methylmalonyl-CoA → Succinyl-CoAAmino acid and odd-chain fatty acid metabolism, Krebs cycle wikipedia.orgfao.orgservice.gov.uk

Differential Molecular Interactions and Ligand Exchange Properties

The chemical nature of the axial ligand attached to the cobalt ion profoundly affects the molecular interactions of cobalamins, particularly their ligand exchange properties and protein binding affinity. fda.gov Hydroxocobalamin and cyanocobalamin exhibit stark differences in this regard.

The bond between the cobalt ion and the cyanide group in cyanocobalamin is exceptionally strong and stable. fda.gov This stability makes cyanocobalamin less likely to undergo ligand exchange reactions in vivo. fda.gov In contrast, the hydroxo ligand in hydroxocobalamin is much more labile and is readily displaced by other physiological ligands. fda.govtandfonline.com

This high reactivity allows hydroxocobalamin to bind coordinatively to plasma proteins, primarily albumin, by exchanging its hydroxo ligand for accessible histidine or thiol (-SH) groups on the proteins. fda.goveuropa.eu This strong, yet reversible, protein binding results in a much higher percentage of hydroxocobalamin being retained in the circulation (about 90% protein-bound) compared to cyanocobalamin. wikipedia.orgdrugbank.com This extensive protein binding contributes to the longer biological half-life and greater tissue retention of hydroxocobalamin. tandfonline.com Cyanocobalamin, lacking this ready ability for ligand exchange, has lower protein binding and is more rapidly cleared from the body. fda.gov The ease with which hydroxocobalamin can exchange its ligand is also the basis for its use as a cyanide antidote, where it rapidly binds cyanide to form the stable and excretable cyanocobalamin. drugs.comnih.gov

Table 3: Comparative Molecular and Binding Properties
PropertyHydroxocobalamin (OHCbl)Cyanocobalamin (CNCbl)Reference
Axial LigandHydroxo (-OH)Cyano (-CN) wikipedia.org
Ligand-Cobalt Bond StabilityLow (labile)Very High (stable) fda.gov
Ligand Exchange ReactivityHigh; readily exchanges with thiols, histidine, cyanideLow; significant in vivo ligand exchange is improbable fda.govtandfonline.com
Plasma Protein BindingVery high (~90%)Lower (~50% non-covalent) wikipedia.orgfda.govdrugbank.com
Primary Binding InteractionCoordinative binding via ligand exchangeNon-covalent binding fda.gov
Biological Retention/Half-lifeLongerShorter tandfonline.com

Applications of Hydroxocobalamin in in Vitro and Research Models

Development of Cobalamin Deficiency Models in Cell Culture

Inducing a state of cobalamin deficiency in cell culture is essential for understanding the cellular and molecular consequences of this condition. mdpi.comnih.gov Standard culture media and serum supplements often contain sufficient levels of cobalamin, making it challenging to create a truly deficient environment. mdpi.comsemanticscholar.org Therefore, researchers have turned to cobalamin antagonists to effectively model hypocobalaminemia in vitro. mdpi.comnih.gov

Utilization of Hydroxocobalamin (B81358) Analogs (e.g., Hydroxycobalamin[c-lactam])

A key antagonist used for this purpose is hydroxycobalamin[c-lactam] (HCCL), a structural analog of hydroxocobalamin. mdpi.comscirp.orgmdpi.com HCCL acts as an antivitamin B12, effectively inhibiting the uptake and/or subsequent metabolic conversion of natural cobalamins within the cell. mdpi.commdpi.com This inhibition leads to a state of functional cobalamin deficiency, which can be monitored by measuring biomarkers such as an increase in extracellular homocysteine (HCY). nih.govsemanticscholar.orgmdpi.com

Long-term treatment of various cell lines with HCCL has been shown to successfully induce a cobalamin-deficient state. For instance, studies on human astrocytes, glioblastoma cells, and melanocytes have demonstrated that culturing these cells with HCCL leads to a significant increase in HCY levels, a hallmark of hypocobalaminemia. nih.govsemanticscholar.orgmdpi.com This in vitro model allows for the detailed investigation of the cellular responses to cobalamin deficiency, such as altered cell proliferation, cell cycle arrest, and changes in cellular morphology. nih.govmdpi.comnih.gov

For example, in human glioblastoma cells, treatment with HCCL resulted in a dramatic inhibition of cell proliferation and an arrest of the cell cycle in the G2/M phase. mdpi.com Similarly, in human astrocytes, long-term incubation with HCCL led to reduced cell proliferation and an accumulation of cells in the G2/M phase. nih.gov These findings highlight the utility of HCCL in creating reliable in vitro models to study the downstream effects of cobalamin deficiency on various cell types.

Table 1: Effects of Hydroxycobalamin[c-lactam] (HCCL) on Different Cell Lines

Cell LineHCCL ConcentrationDuration of TreatmentObserved EffectsReference
Human Glioblastoma (U-87 MG)20 and 50 µg/mLUp to 18 daysInhibition of cell proliferation, cell cycle arrest at G2/M phase, increased extracellular homocysteine. mdpi.com
Normal Human Astrocytes (NHA)20 µg/mL27 daysIncreased extracellular homocysteine, reduced cell proliferation, accumulation of cells in G2/M phase, activation of caspases. nih.gov
Melanoma (C32 and COLO 829)50 and 100 µg/mL14 daysIncreased extracellular homocysteine, no significant cytostatic effect observed. mdpi.com
Human Melanocytes (HEMn-DP)10 µg/mL24 daysReduced cell proliferation, increased extracellular homocysteine. semanticscholar.org

Investigation of Cobalamin-Dependent Processes in Isolated Systems (e.g., Enzyme Assays)

Hydroxocobalamin and its analogs are invaluable in the study of cobalamin-dependent enzymes in isolated systems, such as enzyme assays. These assays allow for the detailed characterization of enzyme kinetics and the mechanisms of action. The two primary cobalamin-dependent enzymes in mammals are methionine synthase (MS) and methylmalonyl-CoA mutase (MCM). scirp.org

In these assays, the apoenzymes (the enzyme without its cofactor) of MS and MCM can be reconstituted with different forms of cobalamin to study their activity. pnas.org For instance, the activities of total (apoenzyme and holoenzyme) and holoenzyme forms of MS and MCM can be determined in the presence or absence of their respective cofactors, methylcobalamin (B1676134) and 5'-deoxyadenosylcobalamin. scirp.org

Furthermore, hydroxocobalamin analogs can be used as inhibitors to probe the active sites and mechanisms of these enzymes. Studies have shown that certain analogs, such as OH-cbl[c-lactam], can potently inhibit both MS and MCM activity in vitro. scirp.orgnih.gov By observing the effects of these inhibitors, researchers can gain insights into the structural requirements for substrate binding and catalysis. For example, a study using COS-7 cell homogenates demonstrated that both a dodecylamine (B51217) derivative of hydroxocobalamin and OH-cbl[c-lactam] significantly inhibited holo-MCM activity. scirp.org

These in vitro enzyme assays are crucial for understanding the biochemical basis of diseases related to cobalamin deficiency and for the development of potential therapeutic agents.

Table 2: Application of Hydroxocobalamin and its Analogs in Enzyme Assays

EnzymeCobalamin Form/AnalogSystemKey FindingReference
Methionine Synthase (MS)Dodecylamine derivative of OH-CblCOS-7 cell homogenatesInhibited holo-MS activity. scirp.org
Methylmalonyl-CoA Mutase (MCM)OH-Cbl[c-lactam]COS-7 cell homogenatesSignificantly inhibited holo-MCM activity. scirp.org
Methionine Synthase (MS) and Methylmalonyl-CoA Mutase (MCM)OH-cbl[c-lactam]Rat liverPotent in vivo inhibition of both enzymes. nih.gov

Research Tool for Generating Reactive Species (e.g., DNA-Damaging Radicals via Photolysis)

Hydroxocobalamin can be utilized as a research tool for the controlled generation of reactive species, particularly hydroxyl radicals (•OH), through photolysis. nih.gov This property makes it a valuable instrument for studying oxidative damage to biomolecules like DNA in a spatially and temporally controlled manner. nih.govresearchgate.net

The photolysis of hydroxocobalamin with light of specific wavelengths (typically <350 nm) leads to the cleavage of the cobalt-hydroxyl bond, generating cob(II)alamin and a highly reactive hydroxyl radical. nih.govresearchgate.net In the presence of oxygen, the cob(II)alamin can be re-oxidized back to hydroxocobalamin, allowing for a catalytic cycle of radical production. nih.gov

This light-driven generation of hydroxyl radicals has been demonstrated to cause DNA cleavage in plasmid DNA relaxation assays. nih.gov The ability to initiate and terminate the production of these damaging radicals simply by controlling the light source offers a significant advantage over other methods like the Fenton reaction, which are difficult to control once initiated. nih.gov

This technique has applications in footprinting DNA to identify binding sites for proteins and small molecules. nih.gov By conjugating hydroxocobalamin to specific recognition moieties, it is possible to direct the oxidative damage to particular macromolecules or cellular organelles, providing a powerful tool for targeted molecular biology research. nih.gov The generation of these radicals from a biocompatible source like a vitamin B12 derivative adds to its appeal for use in cellular systems. nih.govresearchgate.net

Table 3: Hydroxocobalamin in Radical Generation for Research

ApplicationMechanismExperimental SystemOutcomeReference
DNA CleavagePhotolysis of hydroxocobalamin to generate hydroxyl radicals (•OH).Plasmid DNA (pBR322)Light-dependent DNA strand scission. nih.gov
Temporal Control of Radical ProductionControlled light exposure.2-deoxyribose assay and plasmid relaxation assay.Demonstrated precise initiation and termination of hydroxyl radical production and subsequent DNA damage. nih.gov
Catalytic Radical GenerationRecycling of hydroxocobalamin after radical formation in the presence of oxygen.Hydroxocobalamin-resin conjugate.Catalytic formation of hydroxyl radicals without loss of efficacy over multiple cycles. nih.gov

Future Directions in Hydroxocobalamin Research

Elucidation of Uncharted Enzymatic Pathways and Molecular Interactions

While human metabolism relies on two primary cobalamin-dependent enzymes, the microbial world reveals a much broader and more diverse enzymatic repertoire for this cobalt-containing cofactor. nih.govmit.edu The exploration of these alternative functions offers profound insights into the untapped biochemical potential of hydroxocobalamin (B81358) and its derivatives.

A significant frontier in this exploration is the radical S-adenosylmethionine (SAM) superfamily of enzymes. nih.govmit.edu These enzymes utilize cobalamin in complex chemical transformations, including ring contractions, and a variety of methylation reactions. nih.govmit.edu Recent structural and mechanistic studies have begun to unravel how these enzymes synergistically use cobalamin and SAM to catalyze challenging reactions. nih.govresearchgate.net For instance, some cobalamin-dependent radical SAM enzymes are implicated in the biosynthesis of natural products, performing multiple methylation steps on a single substrate. rsc.org

Beyond the radical SAM family, research has identified other novel roles for cobalamins. In certain bacteria, cobamides (a family of compounds including cobalamin) are essential for the reduction of epoxyqueuosine to queuosine (B110006) in transfer RNAs (tRNAs), a critical step in tRNA modification. rsc.org Furthermore, adenosylcobalamin has been discovered to function as a light sensor in the photoreceptor protein CarH, controlling gene expression in response to light. wikipedia.orgmit.edu This finding points to an evolutionarily ancient function of cobalamins that predates their role as enzymatic cofactors. wikipedia.org

The study of naturally occurring cobalamin analogs, or cobamides, which differ in their lower axial ligand, is also a promising area. nih.gov Research has shown that some of these analogs can function as cofactors for human enzymes like methylmalonyl-CoA mutase, challenging the long-held belief of the exclusivity of cobalamin in human physiology. nih.govresearchgate.net Understanding how these different cobamides interact with human enzymes and transport proteins could open new avenues for therapeutic interventions. nih.govresearchgate.net

Advanced Spectroscopic and Computational Approaches for Mechanistic Detail

To dissect the intricate mechanisms of hydroxocobalamin-dependent enzymes, researchers are increasingly turning to a powerful combination of advanced spectroscopic techniques and sophisticated computational modeling. These approaches provide unprecedented detail about the electronic structure of the cobalt center, the dynamics of bond cleavage and formation, and the subtle interplay between the cofactor and the enzyme's active site.

Spectroscopic Techniques:

Electron Paramagnetic Resonance (EPR) spectroscopy is a cornerstone technique for studying paramagnetic species, such as the Co(II) state of cobalamin (cob(II)alamin), which is a key intermediate in many enzymatic reactions. nih.govresearchgate.net By analyzing the EPR signals, researchers can glean information about the coordination environment of the cobalt ion and its interactions with nearby amino acid residues and substrates. researchgate.net Magnetic Circular Dichroism (MCD) spectroscopy offers a complementary approach, allowing for the observation of electronic transitions that are often hidden in standard absorption spectra, providing further insights into the electronic structure of the cobalt center. researchgate.net

Computational Approaches:

Computational modeling has become an indispensable tool for exploring the reaction mechanisms of cobalamin-dependent enzymes. louisville.edumdpi.com Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful, allowing for a high-level quantum mechanical treatment of the reactive center (the cobalamin and substrate) while treating the surrounding protein environment with more computationally efficient molecular mechanics. louisville.edupnas.org These simulations can map out the energy landscapes of entire catalytic cycles, identifying transition states and intermediates, and revealing the factors that contribute to the remarkable rate acceleration achieved by these enzymes. louisville.edupnas.org

Density Functional Theory (DFT) is another widely used computational method to investigate the electronic structure and reactivity of cobalamins. mdpi.comacs.org DFT calculations can predict spectroscopic properties, assess the feasibility of proposed reaction pathways, and elucidate the nature of the crucial cobalt-carbon bond. mdpi.comacs.org These computational studies have been instrumental in understanding how the protein environment modulates the reactivity of the cobalamin cofactor. louisville.eduacs.org

Development of Novel Cobalamin Analogs as Biochemical Probes

The synthesis of novel cobalamin analogs represents a powerful strategy for probing the function of hydroxocobalamin and its dependent pathways. By systematically modifying the structure of the cobalamin molecule, researchers can create tools to inhibit specific enzymes, visualize cellular uptake and trafficking, and identify new binding partners.

One approach involves modifying the corrin (B1236194) ring itself. For example, hydroxycobalamin[c-lactam] has been synthesized and used as an "antivitamin B12" to induce a state of cobalamin deficiency in cell culture models, allowing for the study of the cellular response to the lack of functional B12. mdpi.com

Another strategy is the replacement of the central cobalt ion with other metals, such as rhodium or iridium. researchgate.net These metal-substituted analogs can act as inhibitors of cobalamin-dependent enzymes and have potential applications as antimicrobial or anticancer agents. researchgate.net

The attachment of fluorescent tags to the cobalamin scaffold has yielded powerful probes for imaging the uptake and distribution of vitamin B12 in living cells and organisms. researchgate.net These fluorescent analogs provide a visual readout of the intricate transport pathways that deliver cobalamin to its target enzymes. researchgate.net

More recently, the development of activity-based probes (ABPs) has opened up new frontiers in cobalamin research. nih.govnih.govpnnl.gov These probes are designed to mimic native cobalamin and can be actively transported into cells and participate in metabolic pathways. nih.govnih.govpnnl.gov A key feature of these ABPs is the inclusion of a reactive group that can form a covalent bond with interacting proteins upon activation, for example, by UV light. nih.gov This allows for the "capture" and subsequent identification of known and novel cobalamin-binding proteins, providing a powerful tool for mapping the cellular interactome of this essential vitamin. nih.govnih.govpnnl.gov

The ongoing development of these and other novel cobalamin analogs will undoubtedly continue to provide invaluable tools for dissecting the complex and expanding world of hydroxocobalamin biochemistry.

Q & A

Q. What are the primary biochemical mechanisms by which hydroxocobalamin exerts therapeutic effects in cyanide and hydrogen sulfide (H₂S) poisoning?

Hydroxocobalamin acts as a direct scavenger of cyanide and H₂S by binding these toxins to form non-toxic complexes (cyanocobalamin and sulfurocobalamin, respectively). This mechanism restores cellular respiration by displacing cyanide from cytochrome c oxidase and counteracts H₂S-induced vasodilation . In septic shock, hydroxocobalamin reduces H₂S levels, which correlates with decreased vasopressor requirements and improved vascular tone . Its cobalt core facilitates covalent binding to toxic anions, making it a versatile antidote in redox-dependent pathologies.

Q. How does the pharmacokinetic profile of hydroxocobalamin influence dosing in clinical studies?

Hydroxocobalamin exhibits high protein binding (90%) and a prolonged elimination half-life (~6 days), allowing sustained therapeutic effects. Intravenous administration (e.g., 5 g doses) achieves peak plasma concentrations rapidly, but interference with laboratory assays (e.g., spectrophotometric methods) must be accounted for, as seen in Table 2 of in vitro and pharmacokinetic studies . Oral bioavailability is limited due to poor absorption, necessitating IM/IV routes for efficacy in deficiency or poisoning scenarios . Cross-over trials comparing oral vs. parenteral dosing (e.g., 1.5–9 µg) highlight negligible serum increases with oral forms, reinforcing the need for optimized delivery systems .

Advanced Research Questions

Q. What methodological considerations are critical when designing RCTs to evaluate hydroxocobalamin in septic shock?

Phase 2 trials should adopt double-blind, allocation-concealed designs with parallel placebo arms (e.g., 0.9% saline) and strict Sepsis-3 criteria for enrollment. Key endpoints include vasopressor dose reduction, H₂S plasma levels (measured via gas chromatography or methylene blue assays), and safety profiles. A single 5 g IV dose is recommended based on feasibility studies showing no adverse events and sustained hemodynamic improvements . Stratified randomization by baseline H₂S levels or organ dysfunction may enhance subgroup analyses.

Q. How can researchers address outliers in hydroxocobalamin clinical trial data?

Outliers (e.g., skewed results from abnormal responders) require pre-specified statistical protocols. Cook’s distance analysis (threshold >0.5) can identify influential cases, as seen in a hydroxocobalamin trial where a single patient skewed results (Cook’s distance = 0.839). Sensitivity analyses with and without outliers, alongside Bayesian methods, improve robustness . Transparent reporting of exclusion criteria and post-hoc adjustments is critical for reproducibility.

Q. What analytical techniques distinguish hydroxocobalamin from cyanocobalamin in experimental settings?

UV/VIS spectroscopy is optimal: measure absorbance ratios at 351 nm (hydroxocobalamin) and 361 nm (cyanocobalamin). Hydroxocobalamin’s pH-dependent spectral shifts (e.g., higher absorbance at pH 8 vs. pH 2) enable differentiation in mixed formulations . HPLC with mass spectrometry further resolves degradation products (e.g., sulfitocobalamin) and quantifies stability in lyophilized formulations .

Q. What factors affect the stability of lyophilized hydroxocobalamin formulations?

Excipient compatibility is paramount. Lactose monohydrate ± EDTA enhances stability (assay results >95% over 12 months), while glycine induces ~30% degradation due to pH shifts or covalent interactions . Storage at 2–8°C in amber vials minimizes photodegradation. Accelerated stability testing (40°C/75% RH) should precede clinical batch production.

Data Contradiction and Synthesis

Q. How do conflicting results on hydroxocobalamin’s efficacy in smoke inhalation-associated cyanide poisoning inform future studies?

Retrospective analyses report survival rates ranging from 42% to 92% post-hydroxocobalamin administration, but heterogeneity in dosing (5–10 g IV) and timing (prehospital vs. in-hospital) complicates comparisons . Controlled trials in swine models demonstrate superiority to cobinamide in reducing mortality, but human RCTs are lacking. Standardized protocols for early IV access and biomarker-driven enrollment (e.g., lactate >8 mmol/L) are needed to resolve discrepancies .

Methodological Recommendations

  • Dosing in toxicity models : Use 140 mg/kg IV in rodent H₂S neurotoxicity studies to mimic human-equivalent scavenging .
  • Assay interference mitigation : Delay lab measurements ≥24h post-hydroxocobalamin infusion to reduce spectrophotometric interference (e.g., creatinine, bilirubin) .
  • Formulation optimization : Avoid glycine in lyophilized products; prioritize lactose-EDTA combinations for long-term stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.